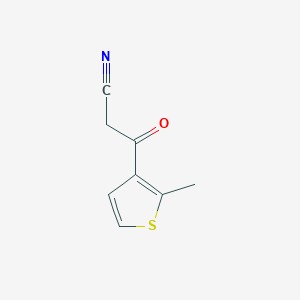
2-Methyl-I(2)-oxo-3-thiophenepropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876677 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876677 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of MFCD32876677 often involves large-scale chemical processes that are optimized for high yield and purity. These methods may include continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions: MFCD32876677 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876677 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32876677 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
MFCD32876677 has a wide array of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD32876677 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD32876677 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and optimizing its use in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32876677 include those with comparable chemical structures and properties. These may include other derivatives of the same chemical family or compounds with similar functional groups.
Uniqueness: What sets MFCD32876677 apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it particularly valuable for a wide range of applications, from basic research to industrial processes.
Conclusion
MFCD32876677 is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, providing a solid foundation for its use in various scientific fields. The compound’s versatility and uniqueness make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
158387-05-4 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-(2-methylthiophen-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H7NOS/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 |
InChI Key |
HHAOCKXBDVDZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


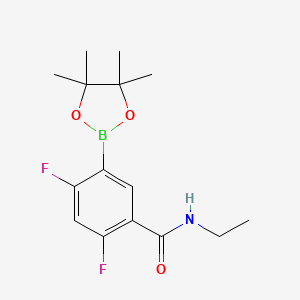
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
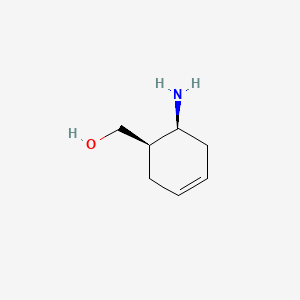

![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
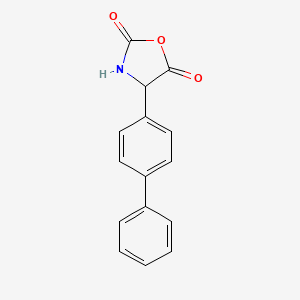
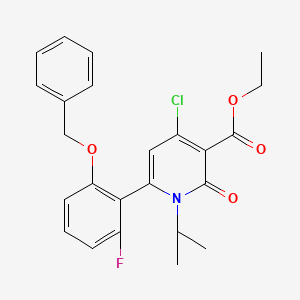
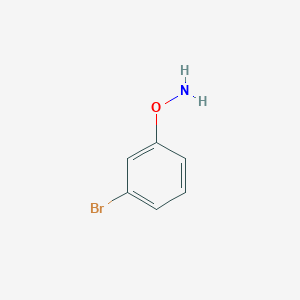

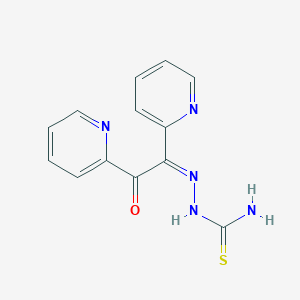
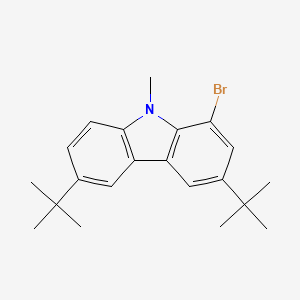
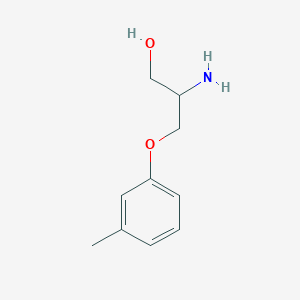
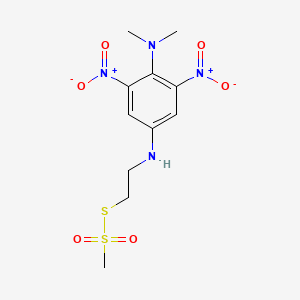
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)
